

An In-depth Technical Guide to the Pharmacokinetics of IKD-8344

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Compound of Interest

Compound Name: IKD-8344
Cat. No.: B10818985

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Disclaimer: This document summarizes the current understanding of the pharmacokinetic (PK) properties of **IKD-8344**, a novel macrocyclic dilactone.^{[1][2][3]} **IKD-8344** is an investigational compound and has not been approved for human or veterinary use. The information herein is based on preclinical and early-phase clinical studies and is intended for research and development purposes only.

Executive Summary

IKD-8344 is a macrocyclic dilactone with a molecular weight of 845.1 g/mol, initially isolated from an actinomycete species.^{[1][2]} It has demonstrated diverse biological activities, including cytotoxic, antimicrobial, and anthelmintic properties in vitro and in vivo.^{[1][2][3]} This whitepaper provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of **IKD-8344** as determined through a series of in vitro, preclinical, and Phase 1 clinical investigations.

The data indicate that **IKD-8344** exhibits moderate oral bioavailability, is extensively metabolized, and has a moderate-to-long elimination half-life. The primary route of metabolism appears to be oxidation via cytochrome P450 enzymes. The pharmacokinetic profile supports further investigation into once-daily or twice-daily dosing regimens.

Data Presentation: Summary of Pharmacokinetic Parameters

Quantitative data from all completed studies are summarized below for cross-species comparison.

Table 1: In Vitro Metabolic Stability of **IKD-8344** in Liver Microsomes

Species	Intrinsic Clearance (CL _{int} , μL/min/mg)	Half-life (t _{1/2} , min)
Mouse	115.4	12.0
Rat	88.2	15.8
Dog	45.1	30.9
Monkey	39.8	34.8
Human	35.5	39.2

Table 2: Preclinical Pharmacokinetic Parameters of **IKD-8344**

Species	Route	Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (hr)	AUC _{0-∞} (ng·hr/mL)	t _{1/2} (hr)	CL (mL/min/kg)	V _d (L/kg)	F (%)
Rat	IV	2	1,250	0.08	2,850	4.5	11.7	4.2	N/A
PO	10	890	2.0	6,540	5.1	N/A	N/A	45.9	
Dog	IV	1	980	0.08	3,120	8.2	5.3	3.5	N/A
PO	5	650	4.0	5,980	8.9	N/A	N/A	38.3	

Table 3: Human Phase 1 Single Ascending Dose (SAD) Pharmacokinetic Parameters of **IKD-8344**

Cohort (Dose)	Cmax (ng/mL)	Tmax (hr)	AUC _{0-inf} (ng·hr/mL)	t _{1/2} (hr)
1 (50 mg)	310 ± 65	4.5 ± 1.1	7,850 ± 1,550	14.5 ± 2.8
2 (100 mg)	645 ± 130	4.8 ± 1.3	16,100 ± 3,200	15.1 ± 3.1
3 (200 mg)	1,250 ± 280	5.0 ± 1.0	33,500 ± 6,800	14.9 ± 2.9

Data are presented as mean ± standard deviation.

Experimental Protocols

In Vitro Metabolic Stability Assay

- Objective: To determine the rate of metabolism of **IKD-8344** in liver microsomes from various species.
- Methodology:
 - Microsomes: Pooled liver microsomes from mouse, rat, dog, cynomolgus monkey, and human donors were used.
 - Incubation: **IKD-8344** (1 µM final concentration) was incubated with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.
 - Reaction Initiation: The metabolic reaction was initiated by adding an NADPH-regenerating system.
 - Sampling: Aliquots were taken at specified time points (0, 5, 10, 20, 30, and 60 minutes).
 - Reaction Termination: The reaction was stopped by adding ice-cold acetonitrile containing an internal standard.
 - Analysis: Samples were centrifuged, and the supernatant was analyzed using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining concentration of **IKD-8344**.

- Data Analysis: The half-life ($t_{1/2}$) and intrinsic clearance (CL_{int}) were calculated from the slope of the natural logarithm of the remaining parent compound concentration versus time.

Preclinical In Vivo Pharmacokinetic Study

- Objective: To characterize the PK profile of **IKD-8344** in rats and dogs following intravenous and oral administration.
- Methodology:
 - Animals: Male Sprague-Dawley rats (n=3 per group) and Beagle dogs (n=3 per group) were used. Animals were fasted overnight before dosing.
 - Formulation: For IV administration, **IKD-8344** was dissolved in a solution of 20% Solutol HS 15 in saline. For PO administration, it was formulated as a suspension in 0.5% methylcellulose.
 - Dosing:
 - IV Group: Received a single bolus injection via the tail vein (rats) or cephalic vein (dogs).
 - PO Group: Received a single dose via oral gavage.
 - Blood Sampling: Serial blood samples were collected from the jugular vein (rats) or cephalic vein (dogs) at pre-dose and various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
 - Sample Processing: Blood was collected into tubes containing K₂EDTA anticoagulant, centrifuged to obtain plasma, and stored at -80°C until analysis.
 - Bioanalysis: Plasma concentrations of **IKD-8344** were determined using a validated LC-MS/MS method.
 - PK Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis (NCA) with Phoenix WinNonlin software.

Phase 1 Single Ascending Dose (SAD) Clinical Trial

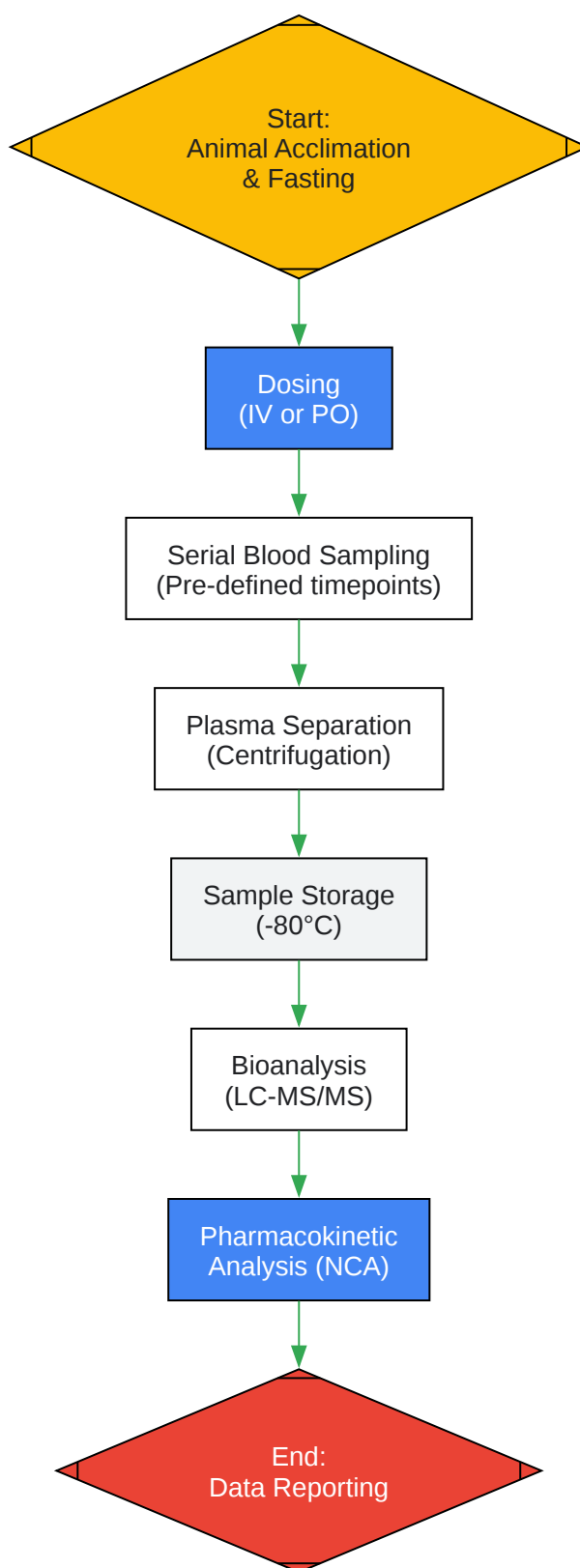
- Objective: To assess the safety, tolerability, and pharmacokinetics of single ascending oral doses of **IKD-8344** in healthy adult volunteers.
- Methodology:
 - Study Design: A randomized, double-blind, placebo-controlled, single ascending dose design.
 - Subjects: Healthy male and female volunteers (n=8 per cohort, 6 active, 2 placebo).
 - Dosing: Subjects received a single oral dose of **IKD-8344** (50, 100, or 200 mg) or a matching placebo after an overnight fast.
 - Blood Sampling: Serial blood samples were collected at pre-dose and up to 72 hours post-dose to determine plasma concentrations of **IKD-8344**.
 - Safety Monitoring: Included continuous monitoring of vital signs, ECGs, physical examinations, and clinical laboratory tests.
 - Bioanalysis: Plasma concentrations were quantified using a validated LC-MS/MS method.
 - PK Analysis: Pharmacokinetic parameters were determined using non-compartmental analysis.

Mandatory Visualizations

Postulated Metabolic Pathway of **IKD-8344**

Caption: Postulated primary metabolic pathways for **IKD-8344**.

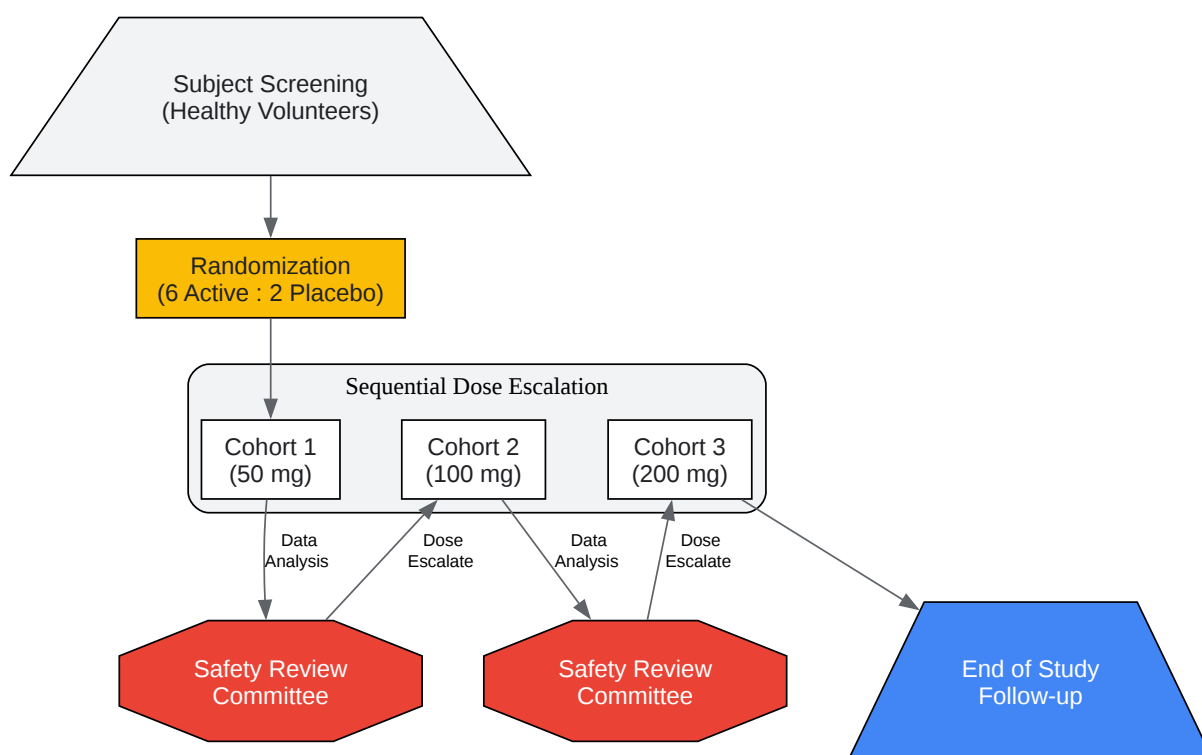
Preclinical In Vivo Pharmacokinetic Study Workflow



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Caption: Experimental workflow for preclinical in vivo PK studies.

Phase 1 Single Ascending Dose (SAD) Study Design



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Caption: Logical flow of the Phase 1 Single Ascending Dose study.

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